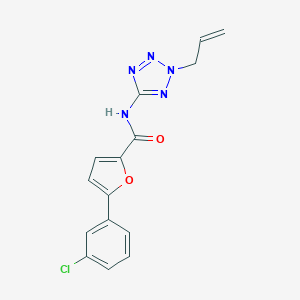

N-(2-allyl-2H-tetraazol-5-yl)-5-(3-chlorophenyl)-2-furamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-allyl-2H-tetraazol-5-yl)-5-(3-chlorophenyl)-2-furamide, also known as TATCF, is a novel compound that has been the focus of scientific research due to its potential applications in various fields. TATCF belongs to the class of furamide derivatives, which have been found to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antiviral properties.

Mechanism of Action

The mechanism of action of N-(2-allyl-2H-tetraazol-5-yl)-5-(3-chlorophenyl)-2-furamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell proliferation, inflammation, and viral infection. N-(2-allyl-2H-tetraazol-5-yl)-5-(3-chlorophenyl)-2-furamide has been reported to inhibit the activity of nuclear factor kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and cell survival. In addition, N-(2-allyl-2H-tetraazol-5-yl)-5-(3-chlorophenyl)-2-furamide has been found to inhibit the activity of mitogen-activated protein kinases (MAPKs), which are involved in the regulation of cell proliferation and apoptosis. Furthermore, N-(2-allyl-2H-tetraazol-5-yl)-5-(3-chlorophenyl)-2-furamide has been shown to inhibit the viral entry into host cells by blocking the interaction between the viral envelope protein and the host cell receptor.

Biochemical and Physiological Effects:

N-(2-allyl-2H-tetraazol-5-yl)-5-(3-chlorophenyl)-2-furamide has been found to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of pro-inflammatory cytokine production. In addition, N-(2-allyl-2H-tetraazol-5-yl)-5-(3-chlorophenyl)-2-furamide has been reported to exhibit antiviral activity by inhibiting the viral entry into host cells. Moreover, N-(2-allyl-2H-tetraazol-5-yl)-5-(3-chlorophenyl)-2-furamide has been shown to modulate the expression of various genes involved in cell survival and inflammation.

Advantages and Limitations for Lab Experiments

N-(2-allyl-2H-tetraazol-5-yl)-5-(3-chlorophenyl)-2-furamide has several advantages for lab experiments, including its high purity and stability, as well as its well-defined chemical structure. Moreover, N-(2-allyl-2H-tetraazol-5-yl)-5-(3-chlorophenyl)-2-furamide is readily available and can be synthesized in large quantities. However, one limitation of using N-(2-allyl-2H-tetraazol-5-yl)-5-(3-chlorophenyl)-2-furamide in lab experiments is that its mechanism of action is not fully understood, which may hinder its clinical development.

Future Directions

There are several future directions for research on N-(2-allyl-2H-tetraazol-5-yl)-5-(3-chlorophenyl)-2-furamide. One area of research is to elucidate the mechanism of action of N-(2-allyl-2H-tetraazol-5-yl)-5-(3-chlorophenyl)-2-furamide and its molecular targets. This will help to understand the biological effects of N-(2-allyl-2H-tetraazol-5-yl)-5-(3-chlorophenyl)-2-furamide and its potential applications in various diseases. Another area of research is to evaluate the efficacy of N-(2-allyl-2H-tetraazol-5-yl)-5-(3-chlorophenyl)-2-furamide in preclinical models of cancer and viral infections. This will help to determine the therapeutic potential of N-(2-allyl-2H-tetraazol-5-yl)-5-(3-chlorophenyl)-2-furamide and its safety profile. Moreover, future research can focus on the development of N-(2-allyl-2H-tetraazol-5-yl)-5-(3-chlorophenyl)-2-furamide-based drug delivery systems, such as nanoparticles, to enhance its bioavailability and targeting efficiency. Finally, further studies can investigate the pharmacokinetics and pharmacodynamics of N-(2-allyl-2H-tetraazol-5-yl)-5-(3-chlorophenyl)-2-furamide in humans to determine its optimal dosage and administration regimen.

Synthesis Methods

The synthesis of N-(2-allyl-2H-tetraazol-5-yl)-5-(3-chlorophenyl)-2-furamide involves the reaction of 3-chlorophenyl isocyanate with 2-allyl-2H-tetrazole-5-amine in the presence of N,N-dimethylformamide (DMF) as a solvent. The resulting product is then treated with 2-furoyl chloride to yield N-(2-allyl-2H-tetraazol-5-yl)-5-(3-chlorophenyl)-2-furamide. The yield of N-(2-allyl-2H-tetraazol-5-yl)-5-(3-chlorophenyl)-2-furamide is reported to be around 60%, and the purity of the compound can be confirmed by various analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

N-(2-allyl-2H-tetraazol-5-yl)-5-(3-chlorophenyl)-2-furamide has been found to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antiviral properties. In a recent study, N-(2-allyl-2H-tetraazol-5-yl)-5-(3-chlorophenyl)-2-furamide was shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. N-(2-allyl-2H-tetraazol-5-yl)-5-(3-chlorophenyl)-2-furamide was also found to induce apoptosis (programmed cell death) in cancer cells, which is a promising approach for cancer treatment. In addition, N-(2-allyl-2H-tetraazol-5-yl)-5-(3-chlorophenyl)-2-furamide has been reported to possess potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Moreover, N-(2-allyl-2H-tetraazol-5-yl)-5-(3-chlorophenyl)-2-furamide has been found to exhibit antiviral activity against human immunodeficiency virus (HIV) by inhibiting the viral entry into host cells.

properties

Molecular Formula |

C15H12ClN5O2 |

|---|---|

Molecular Weight |

329.74 g/mol |

IUPAC Name |

5-(3-chlorophenyl)-N-(2-prop-2-enyltetrazol-5-yl)furan-2-carboxamide |

InChI |

InChI=1S/C15H12ClN5O2/c1-2-8-21-19-15(18-20-21)17-14(22)13-7-6-12(23-13)10-4-3-5-11(16)9-10/h2-7,9H,1,8H2,(H,17,19,22) |

InChI Key |

JLSDKTRZIGURGO-UHFFFAOYSA-N |

SMILES |

C=CCN1N=C(N=N1)NC(=O)C2=CC=C(O2)C3=CC(=CC=C3)Cl |

Canonical SMILES |

C=CCN1N=C(N=N1)NC(=O)C2=CC=C(O2)C3=CC(=CC=C3)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-chloro-2-(4-morpholinyl)phenyl]-2,4-dimethylbenzenesulfonamide](/img/structure/B243340.png)

![(4-[1,3]Oxazolo[4,5-c]pyridin-2-ylphenyl)methanamine](/img/structure/B243375.png)

![Methyl 3-[(4-ethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B243392.png)

![3-isopropoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B243393.png)

![2-(2,4-dichlorophenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)propanamide](/img/structure/B243394.png)

![2-(2,3-dimethylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)acetamide](/img/structure/B243404.png)

![Methyl 3-{[(2-methylphenoxy)acetyl]amino}-4-(4-morpholinyl)benzoate](/img/structure/B243407.png)

![Methyl 3-[(2,4-dichlorobenzoyl)amino]-4-morpholin-4-ylbenzoate](/img/structure/B243410.png)

![2,6-dimethoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B243411.png)

![3,5-dichloro-4-methoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B243412.png)